![molecular formula C16H18N2O5 B4728330 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide](/img/structure/B4728330.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide, also known as URB597, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down the endocannabinoid anandamide, which is involved in various physiological processes such as pain sensation, mood regulation, and appetite control. By inhibiting FAAH, URB597 increases the levels of anandamide in the body, leading to potential therapeutic applications.
Mechanism of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide acts by inhibiting FAAH, which is responsible for breaking down anandamide. Anandamide is an endocannabinoid that binds to the same receptors as THC, the active ingredient in marijuana. By increasing the levels of anandamide, this compound may modulate the endocannabinoid system and affect various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of anandamide in various tissues, including the brain, liver, and adipose tissue. It has also been shown to reduce pain sensitivity in animal models of inflammatory and neuropathic pain. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide is its selectivity for FAAH, which minimizes off-target effects. However, this compound has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness. In addition, this compound may have different effects in different tissues and species, which may complicate its use in preclinical studies.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide. One area of interest is its potential use in treating drug addiction, particularly for opioids and cocaine. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and clinical trials are currently underway to investigate its efficacy in humans. Another area of interest is its potential use in treating obesity and metabolic disorders. This compound has been shown to reduce food intake and body weight in animal models, and further studies are needed to investigate its mechanisms of action and potential side effects. Finally, this compound may have potential applications in the treatment of various neurological and psychiatric disorders, such as epilepsy, schizophrenia, and post-traumatic stress disorder.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been extensively studied for its potential therapeutic applications in various fields. In preclinical studies, this compound has been shown to have analgesic, anxiolytic, and antidepressant effects. It has also been investigated for its potential use in treating drug addiction and obesity.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-14(2-1-7-18-15(20)5-6-16(18)21)17-11-3-4-12-13(10-11)23-9-8-22-12/h3-4,10H,1-2,5-9H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVFGVSRKVUHKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCC(=O)NC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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